1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17703230
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid -](/images/structure/VC17703230.png)
Specification
Molecular Formula | C13H21N3O2 |
---|---|
Molecular Weight | 251.32 g/mol |
IUPAC Name | 1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H21N3O2/c1-9(2)16-11(4-7-15-16)10(8-14)13(12(17)18)5-3-6-13/h4,7,9-10H,3,5-6,8,14H2,1-2H3,(H,17,18) |
Standard InChI Key | MXIKSIDKHDYVCE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC=N1)C(CN)C2(CCC2)C(=O)O |
Introduction
Synthesis and Chemical Reactions
-
Synthesis: The synthesis of similar compounds often involves multiple steps, including the formation of the cyclobutane and pyrazole rings. Industrial production may utilize automated systems for efficiency and scalability.
-
Chemical Reactions: Compounds with pyrazole and cyclobutane rings can undergo various reactions, such as substitution and condensation reactions, which are crucial for modifying their biological activity.
Biological Activity and Applications
-
Biological Activity: Compounds with similar structures have shown significant biological activity, particularly in pharmacological contexts. They may influence pathways related to signal transduction and metabolic regulation, suggesting potential roles in anti-inflammatory and analgesic activities.
-
Applications: The unique structural features of these compounds allow for exploration in developing novel therapeutic agents. Interaction studies are crucial for determining their viability as drug candidates and understanding their pharmacological profiles.
Comparison with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
3-Amino-1-[2-(1H-pyrazol-1-yl)ethyl]cyclobutane-1-carboxylic acid | 2229462-74-0 | C10H15N3O2 | Different pyrazole substitution pattern |
4-Amino-cyclobutane-carboxylic acid | N/A | C8H13N | Lacks pyrazole ring; simpler structure |
5-Methylpyrazole derivatives | N/A | Varies | Focus on methyl substitutions affecting reactivity |
3-(1H-pyrazol-5-yl)cyclobutane | C12H21N3O | C12H21N3O | Contains a pyrazole ring but differs in side chain structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume